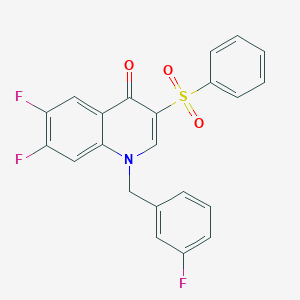

6,7-difluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-difluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as DFH-4, is a synthetic compound that has been extensively researched for its potential use in the field of medicine. DFH-4 is a quinoline derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Photochemistry and Defluorination Mechanisms

Research into the photochemistry of fluorinated quinolones reveals their potential for heterolytic defluorination, generating aryl cations in solution. This process is significant for understanding the phototoxicity of certain drugs. The study on fluorinated 7-amino-4-quinolone-3-carboxylic acids, for instance, highlights how derivatives undergo defluorination upon exposure to light, with specific derivatives showing varying degrees of photostability and reaction efficiency based on their substituents (Fasani et al., 1999).

Synthesis and Antibacterial Activity

The synthesis and structural activity relationships of arylfluoroquinolones have been extensively studied, demonstrating the significant antibacterial potency of compounds with specific substituents. For example, derivatives with fluorine atoms at the 6- and 8-positions and certain amino groups exhibit high in vitro antibacterial potency (Chu et al., 1987).

Synthesis of Fluorine-substituted Quinoline Derivatives

Another aspect of research focuses on the synthesis of new fluorine-substituted quinoline derivatives for various applications, including as antimicrobial agents. This includes the development of methodologies for inserting fluorine atoms into the quinoline nucleus, thereby altering its chemical properties for potential use in drug development (Didenko et al., 2015).

Anticancer Activity of Quinolinone Derivatives

Investigations into the anticancer activity of quinolinone derivatives underscore their potential in therapeutic applications. Studies on novel synthetic makaluvamine analogues, for example, have identified compounds that demonstrate significant in vitro and in vivo anticancer activities, providing insights into the development of new anticancer agents (Wang et al., 2009).

properties

IUPAC Name |

3-(benzenesulfonyl)-6,7-difluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO3S/c23-15-6-4-5-14(9-15)12-26-13-21(30(28,29)16-7-2-1-3-8-16)22(27)17-10-18(24)19(25)11-20(17)26/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYADCJBPTWAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-difluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2742589.png)

![1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2742591.png)

![(5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2742592.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)